molecular formula C11H9FN2OS B5324047 2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide

2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B5324047
M. Wt: 236.27 g/mol
InChI Key: DUAZHICIWTUJIR-UHFFFAOYSA-N
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Description

2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide is an organic compound with the molecular formula C11H9FN2OS. It belongs to the class of benzamides and contains a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research .

Properties

IUPAC Name

2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2OS/c1-7-6-16-11(13-7)14-10(15)8-4-2-3-5-9(8)12/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAZHICIWTUJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:

Chemical Reactions Analysis

2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and proteins, leading to inhibition or modulation of their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell proteins, inducing apoptosis or cell cycle arrest .

Comparison with Similar Compounds

2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide can be compared with other similar compounds, such as:

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